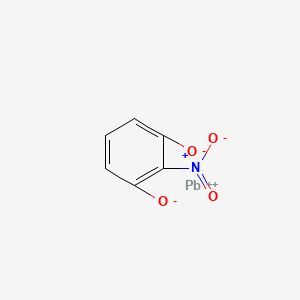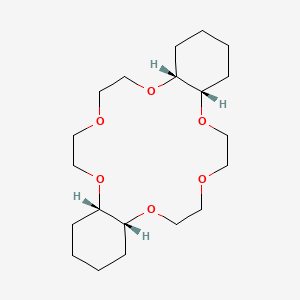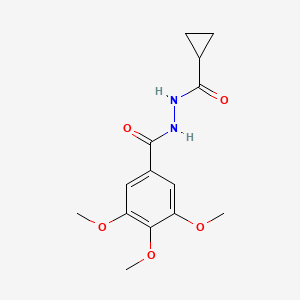
N'-(cyclopropanecarbonyl)-3,4,5-trimethoxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(cyclopropanecarbonyl)-3,4,5-trimethoxybenzohydrazide is a chemical compound that belongs to the class of hydrazides It features a cyclopropane ring attached to a carbonyl group, which is further connected to a benzohydrazide moiety substituted with three methoxy groups at the 3, 4, and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N’-(cyclopropanecarbonyl)-3,4,5-trimethoxybenzohydrazide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with hydrazine hydrate to yield the final product. The reaction conditions often require controlled temperatures and inert atmosphere to prevent side reactions and ensure high yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: N’-(cyclopropanecarbonyl)-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzohydrazides with different functional groups.
Applications De Recherche Scientifique
N’-(cyclopropanecarbonyl)-3,4,5-trimethoxybenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of N’-(cyclopropanecarbonyl)-3,4,5-trimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The cyclopropane ring and methoxy groups contribute to its binding affinity and specificity towards the target molecules.
Comparaison Avec Des Composés Similaires
N’-(cyclopropanecarbonyl)-3,4,5-trimethoxybenzohydrazide can be compared with other similar compounds such as:
N’-(cyclopropanecarbonyl)-3,4,5-trimethoxybenzamide: Similar structure but with an amide group instead of a hydrazide.
3,4,5-trimethoxybenzohydrazide: Lacks the cyclopropane ring, resulting in different chemical and biological properties.
Cyclopropanecarbonyl hydrazide: Lacks the methoxy-substituted benzene ring, leading to different reactivity and applications.
The uniqueness of N’-(cyclopropanecarbonyl)-3,4,5-trimethoxybenzohydrazide lies in its combination of the cyclopropane ring and methoxy-substituted benzohydrazide moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
351164-79-9 |
|---|---|
Formule moléculaire |
C14H18N2O5 |
Poids moléculaire |
294.30 g/mol |
Nom IUPAC |
N'-(cyclopropanecarbonyl)-3,4,5-trimethoxybenzohydrazide |
InChI |
InChI=1S/C14H18N2O5/c1-19-10-6-9(7-11(20-2)12(10)21-3)14(18)16-15-13(17)8-4-5-8/h6-8H,4-5H2,1-3H3,(H,15,17)(H,16,18) |
Clé InChI |
XEZPSBVJUCYUSN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)C2CC2 |
Solubilité |
30.2 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


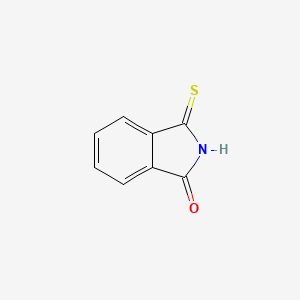

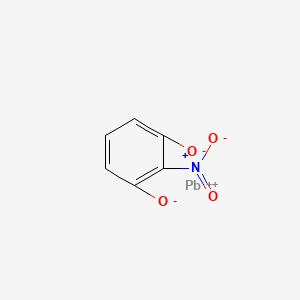
![8-(Furan-2-yl)-6-(2-hydroxyethylamino)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14152974.png)
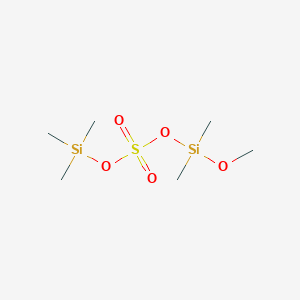
![14-ethyl-17-(3-methylphenyl)-13-(2-phenylethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14152982.png)
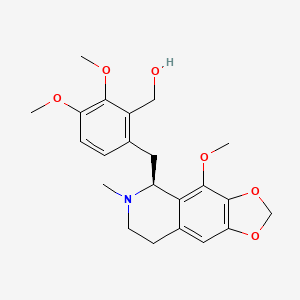
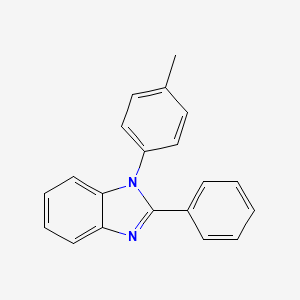
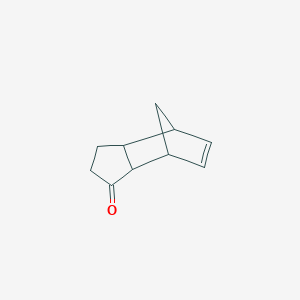
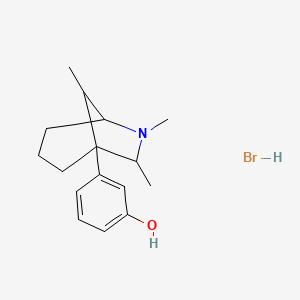
![Benzene, [1-methyl-2-(phenylthio)ethyl]-](/img/structure/B14153001.png)
